molecular formula C10H19Cl2N3 B1405733 N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride CAS No. 2206243-13-0

N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride

Cat. No.: B1405733
CAS No.: 2206243-13-0
M. Wt: 252.18 g/mol
InChI Key: NOXBEQBLBZAWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Properties

IUPAC Name

N,6,6-trimethyl-1,4,5,7-tetrahydroindazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-10(2)4-8(11-3)7-6-12-13-9(7)5-10;;/h6,8,11H,4-5H2,1-3H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXBEQBLBZAWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)NN=C2)NC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4,5,6,7-tetrahydro-2H-indazole.

    Reaction Conditions:

    Industrial Production: For large-scale production, the process may be optimized to improve yield and purity.

Chemical Reactions Analysis

N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it has been studied as an inhibitor of the SARS-CoV-2 main protease, which is crucial for the replication of the virus . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and thereby preventing the virus from replicating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Reactant of Route 2
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride

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